molecular formula C23H27N3O6 B1183612 PUBGQMMCPHQVAW-IZCOMYFOSA-N

PUBGQMMCPHQVAW-IZCOMYFOSA-N

Cat. No.: B1183612
M. Wt: 441.484
InChI Key: PUBGQMMCPHQVAW-IZCOMYFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the InChIKey PUBGQMMCPHQVAW-IZCOMYFOSA-N corresponds to 2-chloro-5-fluorobenzoic acid (CAS No. 84194-30-9), a halogenated benzoic acid derivative. This compound is characterized by its molecular formula C₇H₄ClFO, molecular weight 158.56 g/mol, and distinct physicochemical properties. It is synthesized via reactions involving 2-chloro-5-fluorobenzoic acid and acetyl derivatives under controlled conditions . Key properties include:

  • CYP1A2 inhibition, which may influence drug metabolism and interactions.
  • Moderate lipophilicity, with log P (octanol-water partition coefficient) values ranging from 1.67 (iLOGP) to 3.04 (SILICOS-IT).
  • Solubility in aqueous solutions varies between 0.0938 mg/mL (SILICOS-IT) and 1.26 mg/mL (Ali method), categorized as "soluble" .

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.484

InChI

InChI=1S/C23H27N3O6/c1-3-31-22(29)25-12-10-24(11-13-25)20(27)18-17-8-9-23(32-17)14-26(21(28)19(18)23)15-4-6-16(30-2)7-5-15/h4-9,17-19H,3,10-14H2,1-2H3/t17-,18?,19-,23-/m0/s1

InChI Key

PUBGQMMCPHQVAW-IZCOMYFOSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)OC)O3

Origin of Product

United States

Comparison with Similar Compounds

The following tables and analysis highlight the comparative profile of 2-chloro-5-fluorobenzoic acid against structurally and functionally related halogenated benzoic acid derivatives.

Table 1: Physicochemical Properties Comparison
Property 2-Chloro-5-Fluorobenzoic Acid 3-Chloro-4-Fluorobenzoic Acid [Typical] 2-Bromo-5-Iodobenzoic Acid [Typical]
Molecular Weight 158.56 g/mol 174.56 g/mol 310.92 g/mol
LogP (XLOGP3) 2.11 2.30–2.50 3.10–3.50
TPSA 17.07 Ų 17.07 Ų 17.07 Ų
Solubility (ESOL) 0.468 mg/mL 0.20–0.50 mg/mL <0.10 mg/mL
BBB Permeability Yes Yes No
CYP Inhibition CYP1A2 CYP1A2/CYP2C9 None

Key Findings :

Lipophilicity : 2-Chloro-5-fluorobenzoic acid exhibits lower log P values compared to brominated or iodinated analogs (e.g., 2-bromo-5-iodobenzoic acid), which correlates with its moderate solubility. This positions it as more suitable for oral bioavailability than highly lipophilic derivatives .

Metabolic Interactions: Unlike non-halogenated benzoic acids, this compound inhibits CYP1A2, a feature shared with 3-chloro-4-fluorobenzoic acid.

Solubility : Its solubility (0.468–1.26 mg/mL) exceeds that of many halogenated analogs, likely due to the smaller size of fluorine and chlorine substituents, which reduce steric hindrance and enhance polar interactions .

Table 2: Pharmacological Profile Comparison
Parameter 2-Chloro-5-Fluorobenzoic Acid 4-Fluorobenzoic Acid [Typical] 2,6-Dichlorobenzoic Acid [Typical]
GI Absorption High Moderate Low
Synthetic Accessibility 1.14 1.00 1.30
PAINS Alerts 0 0 1 (Aggregation)
Leadlikeness 1.0 1.0 0.5

Key Findings :

Bioavailability : The compound’s high GI absorption and BBB permeability distinguish it from 2,6-dichlorobenzoic acid, which is less absorbed due to higher log P and steric effects .

Safety Profile : With 0 PAINS alerts , it lacks structural motifs associated with promiscuous binding, unlike 2,6-dichlorobenzoic acid, which may aggregate proteins .

Leadlikeness : A score of 1.0 indicates favorable drug-like properties, aligning with modern medicinal chemistry guidelines for early-stage drug candidates .

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